Cas no 7133-31-5 (Ethyl 4-methylcyclohexanecarboxylate)
Ethyl 4-methylcyclohexanecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-methylcyclohexanecarboxylate
- CYCLOHEXANECARBOXYLIC ACID, 4-METHYL-, ETHYL ESTER
- ethyl 4-methylcyclohexane-1-carboxylate
- ACIDBLUE15
- SCHEMBL8058619
- SCHEMBL12332811
- SCHEMBL15200245
- ethyl 4-methylcyclohexane carboxylate
- SCHEMBL1286694
- 7133-31-5
- Cyclohexanecarboxylic acid,4-methyl-,ethyl ester
- AKOS006315681
- DTXSID30504304
-
- MDL: MFCD11555072
- Inchi: 1S/C10H18O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h8-9H,3-7H2,1-2H3
- InChI Key: WLXMFQBQKBJYCA-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CCC(C)CC1)=O
Computed Properties
- Exact Mass: 170.130679813g/mol
- Monoisotopic Mass: 170.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 146
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26.3Ų
Ethyl 4-methylcyclohexanecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM203374-25g |
ethyl 4-methylcyclohexane-1-carboxylate |
7133-31-5 | 95% | 25g |
$370 | 2021-08-04 | |
| Chemenu | CM203374-25g |
ethyl 4-methylcyclohexane-1-carboxylate |
7133-31-5 | 95% | 25g |
$370 | 2024-07-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660424-5g |
Ethyl 4-methylcyclohexane-1-carboxylate |
7133-31-5 | 98% | 5g |
¥1001.00 | 2024-05-02 |
Ethyl 4-methylcyclohexanecarboxylate Related Literature
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on Ethyl 4-methylcyclohexanecarboxylate
Ethyl 4-Methylcyclohexanecarboxylate: A Comprehensive Overview
Ethyl 4-methylcyclohexanecarboxylate, with the CAS number 7133-31-5, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound is a derivative of cyclohexane, a six-membered cyclic hydrocarbon, with a methyl group attached at the 4-position and an ethyl ester group at the carboxylic acid position. The structure of Ethyl 4-methylcyclohexanecarboxylate makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Recent studies have highlighted the potential of Ethyl 4-methylcyclohexanecarboxylate in drug delivery systems. Researchers have explored its ability to act as a carrier for hydrophobic drugs, leveraging its amphiphilic properties to enhance solubility and bioavailability. This application is particularly promising in the field of oncology, where targeted drug delivery remains a critical challenge. The compound's unique structure allows for easy functionalization, enabling the attachment of targeting ligands or imaging agents for precision medicine.
In addition to its role in pharmaceuticals, Ethyl 4-methylcyclohexanecarboxylate has been investigated for its applications in polymer science. By incorporating this compound into polymer networks, scientists have developed materials with improved mechanical properties and thermal stability. These materials are being considered for use in high-performance composites and advanced coatings, where durability and resistance to environmental factors are paramount.
The synthesis of Ethyl 4-methylcyclohexanecarboxylate typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods have streamlined its production, reducing costs and improving yields. For instance, the use of transition metal catalysts has enabled more efficient esterification reactions, making this compound more accessible for large-scale applications.
From an environmental standpoint, researchers are exploring the biodegradability of Ethyl 4-methylcyclohexanecarboxylate to ensure its sustainable use. Studies indicate that under aerobic conditions, the compound can be effectively degraded by microbial communities, minimizing its ecological footprint. This finding is crucial for industries seeking to adopt greener chemical processes.
In conclusion, Ethyl 4-methylcyclohexanecarboxylate (CAS No: 7133-31-5) stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications across pharmaceuticals, materials science, and sustainable chemistry underscore its importance as a key building block in contemporary research. As scientific understanding continues to evolve, this compound is poised to play an even greater role in shaping future innovations.
7133-31-5 (Ethyl 4-methylcyclohexanecarboxylate) Related Products
- 4630-82-4(Methyl cyclohexanecarboxylate)
- 103-23-1(Bis(2-ethylhexyl)adipate)
- 13149-00-3((3aR,7aS)-rel-Hexahydro-1,3-isobenzofurandione)
- 7452-79-1(Ethyl 2-methylbutyrate)
- 94-60-0(Dimethyl Cyclohexane-1,4-dicarboxylate(1,4-Cyclohexanedicarboxylic Dimethyl Ester))
- 2094-73-7(1-Adamantylcarboxylic Acid Ethyl Ester)
- 85-42-7(octahydro-2-benzofuran-1,3-dione)
- 14924-53-9(Ethyl cyclobutanecarboxylate)
- 1687-29-2(Dimethyl cis-1,2-Cyclohexanedicarboxylate)
- 1187-74-2(Acetonyl-succinic Acid Diethyl Ester)